molecular formula C12H17NO2S B13283744 6-tert-Butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylic acid

6-tert-Butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylic acid

Cat. No.: B13283744
M. Wt: 239.34 g/mol
InChI Key: KTAPTNLGBNQNNY-UHFFFAOYSA-N
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Description

6-tert-Butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylic acid is a heterocyclic organic compound that features a benzothiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-Butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with a suitable carboxylic acid derivative in the presence of a dehydrating agent. The reaction conditions often require elevated temperatures and the use of solvents such as toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-tert-Butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

6-tert-Butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-tert-Butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-tert-Butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde
  • 2-Bromo-4,5,6,7-tetrahydro-1,3-thiazolo[5,4-c]pyridine
  • tert-Butyl 4-((4’-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-1,1’-biphenyl)-2-yl)methyl)piperazine-1-carboxylate

Uniqueness

6-tert-Butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylic acid is unique due to its specific structural features and the presence of the tert-butyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylic acid

InChI

InChI=1S/C12H17NO2S/c1-12(2,3)7-4-5-8-9(6-7)16-10(13-8)11(14)15/h7H,4-6H2,1-3H3,(H,14,15)

InChI Key

KTAPTNLGBNQNNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=N2)C(=O)O

Origin of Product

United States

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